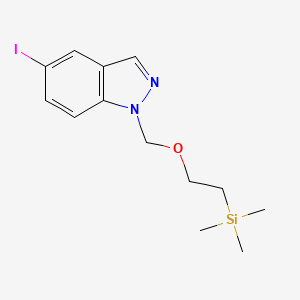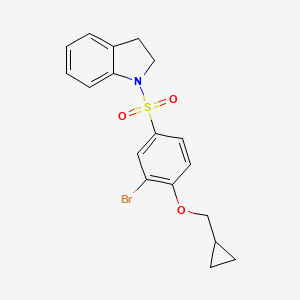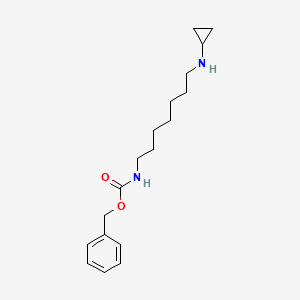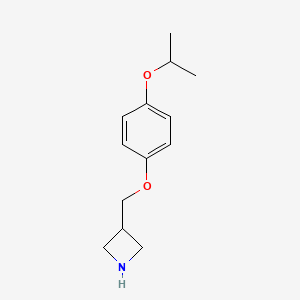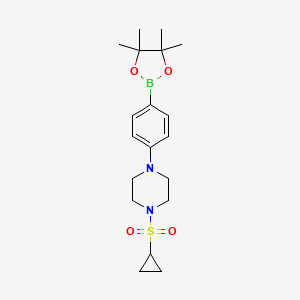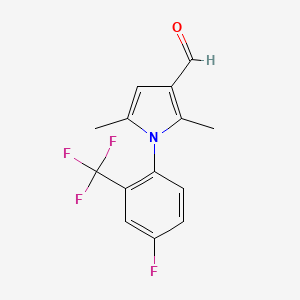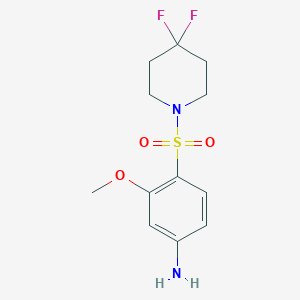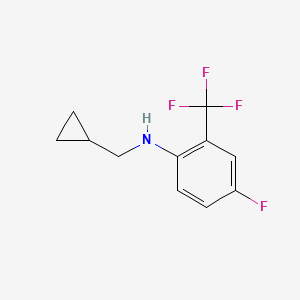
N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is an organic compound belonging to the class of aromatic amines. This compound features a benzene ring substituted with a cyclopropylmethyl group, a fluorine atom, and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties, making it valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline typically involves the nucleophilic aromatic substitution of a halogenated arene with an amine. This reaction pathway often requires high temperatures and pressures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol under mild conditions . This hydrogen autotransfer procedure is practical and efficient, producing N-methylanilines with high selectivity.
化学反応の分析
Types of Reactions
N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine or trifluoromethyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hexafluoroisopropanol (HFIP) as a solvent, which establishes a hydrogen bonding network with the aniline and trifluoromethyl reagent, altering reactivity and selectivity . Other reagents include trifluoroacetic anhydride (TFAA) for derivatization and various transition metal catalysts for facilitating reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated aromatic compounds, nitroanilines, and substituted anilines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Medicine: The compound’s unique properties make it valuable in drug discovery and development.
Industry: Used in materials science for the development of new materials with specific properties.
作用機序
The mechanism of action of N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and cyclopropylmethyl groups. These groups can influence the compound’s reactivity and binding affinity to specific targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethylated aromatic amines, such as:
- N-(Cyclopropylmethyl)-4-(trifluoromethyl)aniline
- Trifluoromethylated aromatic and alkyl compounds
- Trifluoromethylketones
Uniqueness
N-(Cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline is unique due to the presence of both a cyclopropylmethyl group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific scientific research applications .
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-fluoro-2-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-8-3-4-10(16-6-7-1-2-7)9(5-8)11(13,14)15/h3-5,7,16H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHPVWVWGDUTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=C(C=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
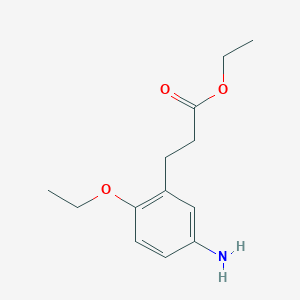
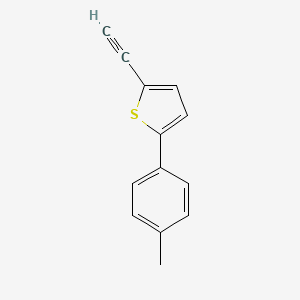
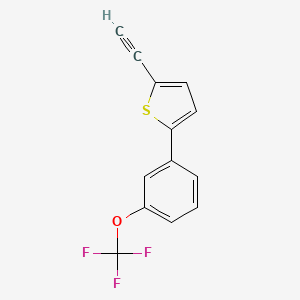
![6-Fluoro-4-methyl-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8164772.png)
![6-Fluoro-4-methyl-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8164780.png)
![2',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8164784.png)
![6-Fluoro-2'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B8164785.png)
